(2,5-Diiodo-4-methylphenyl)methanol
Description
(2,5-Diiodo-4-methylphenyl)methanol (CAS 76350-89-5) is a halogenated aromatic alcohol with the molecular formula C₈H₈I₂O and a molecular weight of 377.96 g/mol. Its structure features a benzene ring substituted with two iodine atoms at positions 2 and 5, a methyl group at position 4, and a hydroxymethyl (-CH₂OH) group at position 1 (Figure 1). The presence of iodine imparts significant steric bulk and lipophilicity, while the methyl and alcohol groups influence electronic properties and solubility.
Properties
CAS No. |
827045-00-1 |
|---|---|
Molecular Formula |
C8H8I2O |
Molecular Weight |
373.96 g/mol |
IUPAC Name |
(2,5-diiodo-4-methylphenyl)methanol |
InChI |
InChI=1S/C8H8I2O/c1-5-2-8(10)6(4-11)3-7(5)9/h2-3,11H,4H2,1H3 |
InChI Key |
RUAZJSWLQUOTBJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1I)CO)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-Diiodo-4-methylphenyl)methanol typically involves the iodination of 4-methylphenylmethanol. One common method is the electrophilic substitution reaction where iodine is introduced to the aromatic ring in the presence of an oxidizing agent such as hydrogen peroxide or iodic acid. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane under controlled temperature conditions to ensure selective iodination at the 2 and 5 positions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and isolation of the final product, such as recrystallization or chromatography, to achieve the desired purity and yield.
Chemical Reactions Analysis
Types of Reactions
(2,5-Diiodo-4-methylphenyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The iodine atoms can be reduced to form the corresponding deiodinated compound.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 2,5-diiodo-4-methylbenzaldehyde or 2,5-diiodo-4-methylbenzoic acid.
Reduction: Formation of 4-methylphenylmethanol.
Substitution: Formation of compounds with azide or thiol groups replacing the iodine atoms.
Scientific Research Applications
(2,5-Diiodo-4-methylphenyl)methanol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Studied for its potential use in drug development and as a radiolabeled compound for imaging studies.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2,5-Diiodo-4-methylphenyl)methanol depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of iodine atoms can enhance its binding affinity to certain molecular targets, making it a valuable compound in medicinal chemistry.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The structural analogs of (2,5-Diiodo-4-methylphenyl)methanol vary in iodine substitution patterns and methyl group placement. Below is a comparative analysis based on similarity scores and substituent effects (Table 1):
Table 1: Key Structural and Physical Properties of Similar Compounds
| Compound Name | CAS Number | Substituent Positions | Molecular Formula | Molecular Weight (g/mol) | Similarity Score |
|---|---|---|---|---|---|
| This compound | 76350-89-5 | 2-I, 5-I, 4-CH₃ | C₈H₈I₂O | 377.96 | 0.97 |
| (2-Iodo-6-methylphenyl)methanol | 827045-00-1 | 2-I, 6-CH₃ | C₈H₉IO | 264.06 | 0.97 |
| (3-Iodo-2-methylphenyl)methanol | 165803-89-4 | 3-I, 2-CH₃ | C₈H₉IO | 264.06 | 0.94 |
| (3-Iodo-4-methylphenyl)methanol | 5159-41-1 | 3-I, 4-CH₃ | C₈H₉IO | 264.06 | 0.93 |
Key Differences and Implications
Substituent Number and Position: The diiodo substitution in the target compound increases molecular weight by ~43% compared to mono-iodo analogs, enhancing lipophilicity and steric hindrance. This may reduce solubility in polar solvents but improve stability in nonpolar environments.
Electronic Effects: Iodine’s strong electron-withdrawing nature deactivates the aromatic ring, directing electrophilic substitutions to specific positions. In contrast, mono-iodo analogs like (3-Iodo-4-methylphenyl)methanol (similarity 0.93) retain more sites for functionalization.
Steric and Reactivity Considerations: The ortho-iodine and para-methyl groups in the target compound create a crowded environment, which may hinder nucleophilic attacks or coupling reactions (e.g., Suzuki-Miyaura). Comparatively, (3-Iodo-2-methylphenyl)methanol (similarity 0.94) has adjacent substituents (3-I and 2-CH₃), leading to even greater steric strain.
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